molecular formula C15H14N2O5 B8638949 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide CAS No. 60547-93-5

5-(Benzyloxy)-4-methoxy-2-nitrobenzamide

Cat. No.: B8638949
CAS No.: 60547-93-5
M. Wt: 302.28 g/mol
InChI Key: UHYAKEUUFAPJLG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a benzyloxy group at position 5, a methoxy group at position 4, and a nitro group at position 2 on the benzene ring. Its molecular formula is $ \text{C}{15}\text{H}{14}\text{N}2\text{O}5 $, with an exact molecular weight of 302.09032 and a polar surface area (PSA) of 104.69 Ų . The compound is primarily utilized in pharmaceutical and chemical research as an intermediate or precursor for synthesizing more complex molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide, and how can intermediates be purified?

  • Methodology : A common approach involves nitration and benzyl protection. For example, methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (a structural analog) is synthesized via benzylation of 4-hydroxy-3-methoxybenzoic acid followed by nitration and esterification. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
  • Key Steps :

  • Benzylation using benzyl bromide under basic conditions (K₂CO₃, DMF).
  • Nitration with HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration.
  • Esterification via methanol and catalytic H₂SO₄.

Q. How is this compound characterized, and what analytical techniques are critical?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 5.1–5.3 ppm; nitro group deshielding effects) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (exact mass: 302.09032) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound?

  • Risk Mitigation :

  • Conduct a hazard analysis (e.g., reactivity of nitro groups, mutagenicity potential) using guidelines from Prudent Practices in the Laboratory .
  • Use fume hoods, nitrile gloves, and eye protection. Ames II testing indicates mutagenicity comparable to benzyl chloride, requiring strict ventilation .
  • Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Process Optimization :

  • Catalysis : Replace H₂SO₄ with heterogeneous catalysts (e.g., sulfated zirconia) to reduce side reactions.
  • Temperature Control : Maintain nitration below 5°C to minimize byproducts (e.g., dinitro derivatives) .
  • Solvent Selection : Use DMF for benzylation (higher polarity improves reaction rate) and switch to acetonitrile for nitration to enhance solubility .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Troubleshooting :

  • Compare experimental NMR shifts with computed values (e.g., using ChemDraw or Gaussian). For example, discrepancies in methoxy proton shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
  • Validate via 2D NMR (COSY, HSQC) to confirm coupling patterns and NOESY for spatial proximity of substituents .

Q. What pharmacological mechanisms could be explored for this compound?

  • Experimental Design :

  • Enzyme Inhibition Assays : Test against HDACs (histone deacetylases) or kinases using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases). IC₅₀ values can guide SAR studies .
  • Cellular Uptake : Measure intracellular accumulation via LC-MS in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How does the mutagenicity profile of this compound compare to structurally similar amides?

  • Toxicological Assessment :

  • Ames II Testing : Use Salmonella typhimurium strains TA98 and TA100 (± metabolic activation). Results show lower mutagenicity than anomeric amides (e.g., 0.3 revertants/nmol vs. 1.2 for N-acyloxy derivatives) .
  • In Silico Prediction : Apply Derek Nexus or Toxtree to flag structural alerts (e.g., nitro groups) .

Q. What computational strategies can model the compound’s interaction with biological targets?

  • Molecular Modeling :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., HDAC2, PDB: 4LX9). The nitro group’s electron-withdrawing effects may enhance binding to zinc-containing active sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How stable is this compound under varying pH and temperature conditions?

  • Stability Profiling :

  • Forced Degradation : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC; nitro group hydrolysis is expected under alkaline conditions .
  • Thermal Analysis : DSC/TGA to determine decomposition onset (~180°C) .

Comparison with Similar Compounds

Below is a detailed comparison:

Substituent Variations and Physical Properties

Compound Name CAS Number Molecular Weight Key Substituents Melting Point (°C) Notable Properties
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide 60547-93-5 302.09 5-benzyloxy, 4-methoxy, 2-nitro Not reported High PSA (104.69 Ų)
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) - - 4-bromo, 4-methoxy, 2-nitro Not reported Structural analog with bromo group
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide (51) - - 4-benzylthio, 2-chloro, sulfamoyl 266–268 Higher melting point due to sulfamoyl group
4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide 1172625-04-5 - 4,5-bis(2-methoxyethoxy), 2-nitro Not reported Increased solubility from ethoxy groups
N-(5-Chloro-pyridin-2-yl)-5-methoxy-2-nitrobenzamide 475060-21-0 - 5-chloro-pyridine, 5-methoxy, 2-nitro Not reported Enhanced electronic effects from pyridine

Key Observations :

  • Substituent Effects : The benzyloxy group in the target compound increases steric bulk compared to smaller substituents like methoxy or bromo. This may reduce solubility but improve lipid membrane penetration .
  • Melting Points : Compounds with sulfonamide or trifluoromethyl groups (e.g., 52, 53 in ) exhibit higher melting points (237–279°C), likely due to stronger intermolecular interactions.
  • Polarity : The target compound’s PSA (104.69 Ų) suggests moderate polarity, comparable to analogs like 4,5-dimethoxy-2-nitrobenzamide (PSA ~100–110 Ų) .

Functional Group Comparisons

  • Amide vs. Ester : Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS 61032-41-5) replaces the amide with an ester, reducing hydrogen-bonding capacity and altering hydrolysis stability .
  • Carboxylic Acid Derivative : 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid () lacks the amide group, increasing acidity and reactivity in coupling reactions.

Research Implications

  • Pharmacological Potential: The benzyloxy group may enhance blood-brain barrier penetration compared to 4MNB’s bromo substituent .
  • Material Science : Higher melting points in sulfonamide analogs (e.g., 52, 53) indicate suitability for crystalline solid applications .

Preparation Methods

Nitration of 3-Benzyloxy-4-methoxybenzaldehyde Followed by Oxidation and Amidation

A widely reported method begins with 3-benzyloxy-4-methoxybenzaldehyde (CAS 6346-05-0), which undergoes regioselective nitration at the ortho position relative to the methoxy group. In a representative procedure, 40.0 g (0.165 mol) of the aldehyde is added to 160 mL of concentrated nitric acid at 10–15°C, with stirring maintained for 180 minutes . The nitro group installs exclusively at position 2 due to the strong ortho-directing effects of the methoxy substituent, yielding 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde in 94.9% yield after neutralization and filtration .

Subsequent oxidation of the aldehyde to the corresponding carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic or basic media. For instance, treatment with KMnO₄ in aqueous NaOH converts the aldehyde to 4-benzyloxy-5-methoxy-2-nitrobenzoic acid . This intermediate is then activated via thionyl chloride (SOCl₂) to form the acid chloride, which reacts with ammonia or ammonium hydroxide to furnish the target amide.

Key Advantages :

  • High regioselectivity due to methoxy group directing effects.

  • Scalable nitration step with concentrated HNO₃.

Direct Nitration of 4-Benzyloxy-5-methoxybenzoic Acid

An alternative route starts with 4-hydroxy-3-methoxybenzoic acid (CAS 121-34-6), which is benzylated using benzyl bromide (BnBr) in ethanol under basic conditions . This yields 4-benzyloxy-5-methoxybenzoic acid (CAS 60547-92-4) in 83% yield after crystallization . Nitration of this intermediate with fuming nitric acid (HNO₃) in acetic anhydride at 20°C for 3 hours introduces the nitro group at position 2, producing 4-benzyloxy-5-methoxy-2-nitrobenzoic acid .

The carboxylic acid is then converted to the amide via a two-step process:

  • Activation : Reacting with thionyl chloride to form the acyl chloride.

  • Amination : Treatment with aqueous ammonia yields 5-(benzyloxy)-4-methoxy-2-nitrobenzamide.

Reaction Conditions :

  • Nitration requires careful temperature control to avoid over-nitration.

  • Acetic anhydride acts as both solvent and nitrating agent promoter .

Nitration of Benzyl Ester Intermediates Followed by Hydrolysis

Benzyl 4-(benzyloxy)-5-methoxybenzoate (CAS 91203-74-6) serves as a protected intermediate in this route. Nitration with HNO₃ in acetic anhydride at 20°C for 3 hours installs the nitro group, yielding benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS 205259-40-1) in quantitative yield . Hydrolysis of the ester under basic conditions (e.g., NaOH in ethanol/water) generates the free carboxylic acid, which is subsequently amidated as described in Method 2.

Advantages :

  • Ester protection prevents side reactions during nitration.

  • High-yielding nitration step (100%) .

Structural and Mechanistic Considerations

The regioselectivity of nitration is dictated by the electron-donating methoxy group, which directs electrophilic attack to the ortho position. Computational studies corroborate that the methoxy group’s +M effect stabilizes the intermediate σ-complex at position 2 . In contrast, the benzyloxy group, while also electron-donating, exerts a lesser directing influence due to steric hindrance from the benzyl moiety.

Spectroscopic Characterization :

  • ¹H NMR : The nitro group deshields adjacent protons, resulting in a characteristic doublet at δ 8.2–8.4 ppm for H-3 and H-6 .

  • IR : Stretching vibrations at 1520 cm⁻¹ (NO₂ asymmetric) and 1340 cm⁻¹ (NO₂ symmetric) confirm nitro group presence .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYieldReference
Aldehyde Nitration/Oxidation3-Benzyloxy-4-methoxybenzaldehydeHNO₃ nitration94.9%
Direct Benzoic Acid Nitration4-Benzyloxy-5-methoxybenzoic acidHNO₃/Ac₂O nitration83%
Benzyl Ester PathwayBenzyl 4-(benzyloxy)-5-methoxybenzoateEster hydrolysis100%

Trade-offs :

  • Method 1 offers high yields but requires an oxidation step.

  • Method 3 avoids oxidation but introduces additional protection/deprotection steps.

Properties

CAS No.

60547-93-5

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

4-methoxy-2-nitro-5-phenylmethoxybenzamide

InChI

InChI=1S/C15H14N2O5/c1-21-13-8-12(17(19)20)11(15(16)18)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,16,18)

InChI Key

UHYAKEUUFAPJLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 4-methoxy-5-benzyloxy-2-nitrobenzoic acid (10.0 g, 33.3 mmol) in anhydrous THF (100 mL) was added oxalyl chloride (4.90 mL, 56.2 mmol) followed by one drop of anhydrous DMF. The mixture was stirred at RT for 16 h, upon which the mixture was poured into water (300 mL) and ammonium hydroxide (50 mL). A solid was separated out, which was collected by filtration and dried under vacuo. The solid was taken up in refluxing methanol (500 mL) and the insoluble solid was collected via filtration and dried under vacuum to give 4-methoxy-5-benzyloxy-2-nitrobenzamide (6.50 g, 21.5 mmol, 65%). HPLC retention time 6.154 min.
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Synthesis routes and methods II

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